molecular formula C6H6N2O2 B13527760 3-(2-Isocyanatoethyl)-1,2-oxazole

3-(2-Isocyanatoethyl)-1,2-oxazole

Cat. No.: B13527760
M. Wt: 138.12 g/mol
InChI Key: VKQWMENTMRAKNJ-UHFFFAOYSA-N
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Description

3-(2-Isocyanatoethyl)-1,2-oxazole is a chemical compound that features both an isocyanate group and an oxazole ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The isocyanate group is known for its high reactivity, particularly with compounds containing active hydrogen atoms, while the oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isocyanatoethyl)-1,2-oxazole typically involves the reaction of 3-(2-aminoethyl)-1,2-oxazole with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:

[ \text{3-(2-aminoethyl)-1,2-oxazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are easier to handle and reduce the risks associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isocyanatoethyl)-1,2-oxazole undergoes several types of chemical reactions, including:

    Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, urethanes, and thiocarbamates, respectively.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other polymeric materials.

    Substitution Reactions: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form urethanes.

    Thiols: React with the isocyanate group to form thiocarbamates.

    Catalysts: Tertiary amines or metal catalysts are often used to accelerate these reactions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

3-(2-Isocyanatoethyl)-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and the development of bioconjugates.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of 3-(2-Isocyanatoethyl)-1,2-oxazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and urethanes. The oxazole ring can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Isocyanatoethyl)-1,2-oxazole is unique due to the presence of the oxazole ring, which imparts additional reactivity and potential for diverse chemical transformations. The combination of the isocyanate group and the oxazole ring makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

3-(2-isocyanatoethyl)-1,2-oxazole

InChI

InChI=1S/C6H6N2O2/c9-5-7-3-1-6-2-4-10-8-6/h2,4H,1,3H2

InChI Key

VKQWMENTMRAKNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1CCN=C=O

Origin of Product

United States

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